Lanreotide acetate (108736-35-2 free base) Lanreotide acetate (108736-35-2 free base)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16538983
InChI: InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)
SMILES:
Molecular Formula: C56H73N11O12S2
Molecular Weight: 1156.4 g/mol

Lanreotide acetate (108736-35-2 free base)

CAS No.:

Cat. No.: VC16538983

Molecular Formula: C56H73N11O12S2

Molecular Weight: 1156.4 g/mol

* For research use only. Not for human or veterinary use.

Lanreotide acetate (108736-35-2 free base) -

Specification

Molecular Formula C56H73N11O12S2
Molecular Weight 1156.4 g/mol
IUPAC Name acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)
Standard InChI Key DEXPIBGCLCPUHE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Lanreotide acetate belongs to the class of cyclic octapeptides, featuring a disulfide bridge between cysteine residues at positions 2 and 7. The IUPAC name delineates its structure as 3-(2-naphthyl)-DL-alanyl-DL-cysteinyl-DL-tyrosyl-DL-tryptophyl-DL-lysyl-DL-valyl-DL-cysteinyl-DL-threoninamide (2->7)-disulfide acetic acid . The acetate salt form enhances solubility and stability, critical for its sustained-release formulation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2378114-72-6
Molecular FormulaC56H73N11O12S2\text{C}_{56}\text{H}_{73}\text{N}_{11}\text{O}_{12}\text{S}_{2}
Molecular Weight1156.4 g/mol
SMILES NotationCC(=O)O.NCCCC[C@@H]1NC(=O)[C@H]...

The peptide backbone incorporates non-natural amino acids, including 2-naphthylalanine (2-Nal), which augments receptor binding affinity. Conformational rigidity from the disulfide bond ensures optimal interaction with SSTRs .

Synthesis and Stability

Synthesis involves solid-phase peptide synthesis (SPPS) followed by oxidative disulfide bond formation. The free base form (108736-35-2) is typically converted to the acetate salt for pharmaceutical use. Stability studies indicate degradation via hydrolysis and oxidation, necessitating storage at 2–8°C in lyophilized form .

Pharmacological Profile

Mechanism of Action

Lanreotide exerts dual antisecretory and antiproliferative effects by agonizing SSTR2 and SSTR5. Receptor activation inhibits adenylate cyclase, reducing intracellular cAMP levels and calcium influx. This hyperpolarizes cell membranes, suppressing hormone exocytosis (e.g., growth hormone, insulin-like growth factor 1) . Concurrently, it triggers tyrosine phosphatases and pro-apoptotic cascades, curtailing tumor angiogenesis and metastasis .

Pharmacokinetics

Administered as a deep subcutaneous injection, lanreotide acetate achieves steady-state plasma concentrations within 2–3 doses of the 120 mg every-28-day regimen . Key parameters include:

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability63–90%
Half-life (t1/2t_{1/2})23–30 days
Protein Binding78–84%
Clearance8.9 L/h

Metabolism occurs via peptidase cleavage, with 85% excreted unchanged in feces. Dose escalation to 120 mg every 21 days is tolerated but linked to increased gastrointestinal adverse events .

Clinical Applications

Acromegaly Management

In acromegaly, lanreotide normalizes growth hormone and IGF-1 levels in 55–65% of patients, with symptom relief (e.g., headache, arthralgia) within 3 months . Long-term studies show sustained efficacy over 59 months, with median PFS unreached in 40% of cohorts .

Neuroendocrine Tumors

The CLARINET trial established lanreotide as first-line therapy for grade 1–2 metastatic gastroenteropancreatic NETs, demonstrating a 53% reduction in progression risk versus placebo . Real-world data corroborate median treatment durations of 21.6 months, with 120 mg/28 days as the standard dose .

Table 3: Efficacy in NETs (CLARINET OLE Study)

OutcomeLAN–LAN Group (n=42)PBO–LAN Group (n=47)
Median PFS (months)38.519.0
24-Month Survival Rate82%64%
Dose Escalation Frequency16.7%8.5%

Emerging Research and Future Directions

Recent trials explore lanreotide combinations with targeted therapies (e.g., everolimus) and peptide receptor radionuclide therapy (PRRT). The CLARINET FORTE trial (NCT02651987) investigates dose escalation post-progression, showing preliminary PFS improvements of 8.3 months . Additionally, nanoparticle formulations aim to enhance tumor targeting while minimizing systemic exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator